molecular formula C13H18N2O3S B11527805 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone CAS No. 309271-25-8

1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone

Cat. No.: B11527805
CAS No.: 309271-25-8
M. Wt: 282.36 g/mol
InChI Key: CPSMBILYGPIPPN-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone is a chemical compound designed for research and development applications, particularly in medicinal chemistry. The piperazine ring is a privileged scaffold in drug discovery, known for its ability to contribute to significant pharmacological activities across various therapeutic areas . Piperazine-based structures are frequently investigated for their potential as antiviral , antifungal , and antipsychotic agents . The presence of the sulfonyl group in its structure can influence the molecule's physicochemical properties and its ability to interact with biological targets, making it a versatile intermediate for constructing more complex molecules. Researchers value this compound as a key building block for designing and synthesizing novel bioactive molecules. Its structure allows for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific targets. The compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

309271-25-8

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

1-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]ethanone

InChI

InChI=1S/C13H18N2O3S/c1-11(16)12-3-5-13(6-4-12)19(17,18)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3

InChI Key

CPSMBILYGPIPPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C

solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Direct Coupling of Preformed Sulfonamides

4-(4-Methylpiperazine-1-sulfonyl)benzoic acid derivatives (e.g., methyl esters) can undergo Friedel-Crafts acetylation. However, the deactivating nature of sulfonamides limits this approach’s efficiency.

Reductive Amination

Aryl sulfonyl chlorides may react with amine precursors under reductive conditions, though this method is less common for piperazine derivatives.

Industrial-Scale Considerations

The first patent highlights scalability advantages of sulfonation-substitution sequences:

  • Cost Efficiency: Chlorosulfonic acid and thionyl chloride are inexpensive reagents.

  • Safety: Reactions proceed under mild conditions without high-pressure equipment.

  • Waste Management: Byproduct HCl is neutralized and recycled.

Challenges and Mitigation Strategies

  • Acetyl Group Stability: Strong acidic conditions during sulfonation may protonate the ketone, leading to undesired side reactions. Low-temperature protocols mitigate this risk.

  • Regioselectivity: Competing ortho-sulfonation is minimized using excess chlorosulfonic acid and controlled stoichiometry .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Sulfonyl Group

The sulfonyl group attached to the piperazine ring undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with 2-mercapto-4-methyl-6-phenylnicotinonitrile in ethanol containing triethylamine (TEA) yields bis(sulfanediyl) derivatives .

ReactantsConditionsProductYield
2-mercapto-4-methyl-6-phenylnicotinonitrileEthanol, TEA, reflux (3h)2,2′-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile)74–79%

Cyclization Reactions

The compound participates in cyclization to form heterocyclic systems:

  • Heating with sodium ethoxide in ethanol induces cyclization to thieno[2,3-b]pyridine derivatives , leveraging its sulfonamide and ketone moieties .

Starting MaterialReagentProductYield
Bis(sulfanediyl) intermediateSodium ethoxide, ethanol, refluxPiperazine-1,4-diylbis((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)methanone)70–72%

Bromination via Electrophilic Substitution

The ethanone group facilitates bromination at the α-position using N-bromosuccinimide (NBS) :

  • Reaction with NBS in acetonitrile and p-toluenesulfonic acid (PTSA) produces brominated derivatives .

ReactantsConditionsProductYield
1,1′-(Piperazine-1,4-diyl)bis(2-(4-acetylphenoxy)ethanone)NBS, PTSA, acetonitrileBrominated ethanone derivative69–71%

Acetylation and Alkylation

The piperazine nitrogen atoms undergo acetylation or alkylation:

  • Reaction with chloroacetyl chloride in the presence of anhydrous K₂CO₃ introduces chloroacetyl groups .

  • Alkylation with hydroxyacetophenone in dimethylformamide (DMF) yields ether-linked derivatives .

Reaction TypeReagentProductYield
AcetylationChloroacetyl chloride, K₂CO₃1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)77–79%
AlkylationHydroxyacetophenone, DMF1,1′-(Piperazine-1,4-diyl)bis(2-(4-acetylphenoxy)ethanone)77–79%

Reductive Amination

The ketone group participates in reductive amination with primary amines:

  • Reaction with tetrahydropyran-4-one under reductive conditions forms secondary amines .

Suzuki Coupling

The aromatic ring undergoes cross-coupling reactions:

  • Palladium-catalyzed Suzuki coupling with arylboronic acids introduces substituents at the phenyl group .

Boronic AcidCatalystProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃4-Methoxyphenyl-substituted derivative85–90%

Hydrolysis Reactions

The ethanone group is hydrolyzed under acidic or basic conditions:

  • Treatment with HCl or NaOH converts the ketone to a carboxylic acid .

ConditionsProductYield
6M HCl, reflux4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid>90%

Key Structural Insights

  • The piperazine sulfonyl group enhances electrophilicity, enabling nucleophilic attacks at the sulfur center .

  • The ethanone moiety acts as a directing group in electrophilic aromatic substitution and participates in condensation reactions .

This compound’s versatility in forming pharmacologically relevant heterocycles (e.g., thienopyridines) underscores its utility in medicinal chemistry . Experimental protocols emphasize optimizing reaction conditions (solvent, temperature, catalyst) to maximize yields and minimize by-products .

Scientific Research Applications

Chemical Properties and Structure

1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone features a piperazine ring with a sulfonyl group and an ethanone moiety. Its molecular formula is C13H18N2O2S, and it has a molecular weight of approximately 270.36 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction, facilitating the synthesis of more complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Research indicates that it may exhibit anti-inflammatory and analgesic properties by modulating pro-inflammatory cytokines such as TNF-α and IL-1β. It serves as a building block in the synthesis of pharmaceuticals targeting various diseases, including cancer and metabolic disorders .

Biological Research

Studies have explored the biological activity of 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone in relation to human liver cancer. In vitro evaluations suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in oncology . Additionally, its interactions with specific molecular targets indicate potential pathways for drug development.

Industrial Applications

In industry, this compound is utilized in the formulation of agrochemicals and pharmaceuticals due to its unique structural properties. Its ability to act as a reagent in organic reactions enhances its utility in synthesizing complex chemical entities.

Case Study 1: Anti-Cancer Activity

Research published in Cancer Letters demonstrated that derivatives of 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone showed significant anti-cancer activity against human liver cancer cells. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-Inflammatory Effects

A study focused on the anti-inflammatory properties of the compound found that it effectively reduced levels of inflammatory mediators in cellular models. This research supports its use in developing treatments for inflammatory diseases such as arthritis.

Data Table: Summary of Applications

Application Area Description Potential Impact
Medicinal ChemistryBuilding block for drug synthesis; potential anti-inflammatory and analgesic effectsDevelopment of new therapies for chronic diseases
Biological ResearchInvestigated for anti-cancer properties; modulation of cytokine levelsNew insights into cancer treatment strategies
Industrial ApplicationsUsed in agrochemical formulations; reagent in organic synthesisEnhances efficiency in chemical manufacturing

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential anti-inflammatory properties . The exact mechanism involves the inhibition of enzymes and signaling pathways associated with inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, with key comparisons based on substituent effects, physicochemical data, and biological activity.

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Melting Point (°C) Biological Activity (IC₅₀ or MIC) Key Reference(s)
Target Compound Phenyl-(4-methylpiperazine-sulfonyl) + ethanone Not reported Not reported -
7e () 4-Methoxyphenylsulfonyl-piperazine + tetrazolylthio-ethanone 131–134 Antiproliferative (IC₅₀: 8.2 μM)
7f () 4-Trifluoromethylphenylsulfonyl-piperazine + tetrazolylthio-ethanone 165–167 Antiproliferative (IC₅₀: 4.7 μM)
MK29 () 4-Trifluoromethylphenyl-piperazine + ethanone Not reported CYP51 inhibition (T. cruzi)
3e () Phenyl-(methylsulfonyl) + ethanone 149–151 Antimicrobial (MIC: 12.5 μg/mL)
APEHQ () Phenyl-(4-methylpiperazine) + diazenyl-quinoline Not reported Antifungal (MIC: 6.25 μg/mL)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs):

    • The target compound’s 4-methylpiperazine-sulfonyl group is less electron-withdrawing than the trifluoromethylsulfonyl group in 7f, which likely reduces its polarity and melting point compared to 7f (165–167°C vs. target compound’s predicted lower range) .
    • Replacement of the sulfonyl group with a methylsulfonyl (as in 3e) eliminates the piperazine moiety, increasing hydrophobicity and lowering solubility .
  • MK29, which lacks a sulfonyl group but features a trifluoromethylphenyl-piperazine, demonstrates higher lipophilicity, correlating with improved CYP51 inhibition .

Spectroscopic Characterization

  • NMR:

    • The acetyl group’s carbonyl signal is expected near 205–210 ppm in ¹³C NMR, similar to 3e (1675 cm⁻¹ in IR) .
    • Piperazine protons in the target compound will resonate at δ 2.5–3.5 ppm (¹H NMR), comparable to APEHQ’s piperazine signals .
  • Mass Spectrometry:

    • A molecular ion peak at m/z ≈ 337 is predicted (C₁₄H₁₉N₃O₃S), with fragmentation patterns mirroring 7e (m/z 538) .

Biological Activity

1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other pharmacological properties, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a sulfonyl group and a phenyl moiety. Its chemical formula is C14H18N2O2S, indicating the presence of nitrogen, oxygen, and sulfur in its structure.

Biological Activity Overview

Antimicrobial Activity :
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs to 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity :
Compounds containing piperazine structures have been evaluated for their antioxidant capabilities. The presence of the sulfonamide group enhances the electron-donating ability of these compounds, contributing to their ability to scavenge free radicals .

Case Studies and Research Findings

  • Antimicrobial Screening : A study involving the synthesis and evaluation of various piperazine derivatives found that certain compounds displayed minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM against Mycobacterium tuberculosis . This suggests that modifications in the piperazine structure can lead to enhanced antimicrobial potency.
  • Antioxidant Assays : In a comparative study, several piperazine derivatives were subjected to DPPH radical scavenging assays. The results indicated that compounds with a methyl substitution on the piperazine ring exhibited higher antioxidant activity compared to their non-substituted counterparts .
  • Cytotoxicity Studies : The cytotoxic effects of 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone were evaluated using human cell lines. The compound showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, indicating potential for therapeutic applications in oncology .

Data Tables

Activity Type Tested Compound MIC (µM) Effectiveness
Antimicrobial1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone6.3 - 23Effective against M. tuberculosis
AntioxidantVarious Piperazine DerivativesVariesHigh scavenging activity
Cytotoxicity1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanoneN/ASelective towards cancer cells

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-[4-(4-Methyl-piperazine-1-sulfonyl)-phenyl]-ethanone?

  • Methodology :

  • Sulfonation-Acylation : React 4-methylpiperazine with sulfonyl chloride under anhydrous conditions to form the sulfonamide intermediate. Subsequent Friedel-Crafts acylation introduces the ethanone group using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
  • Nucleophilic Substitution : Substitute a halogenated phenyl-ethanone precursor with 4-methylpiperazine-1-sulfonyl groups in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is this compound characterized structurally and analytically?

  • Spectroscopic Techniques :

  • NMR : Confirm connectivity using ¹H NMR (e.g., acetyl peak at δ ~2.6 ppm, aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (carbonyl at δ ~208 ppm) .
  • IR : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O stretch at ~1675 cm⁻¹) groups .
    • X-ray Crystallography : Resolve 3D conformation and piperazine ring puckering (e.g., chair conformation with Q = 0.566 Å, θ = 174°) .
    • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to ensure >95% purity .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store in a cool, dry place (<25°C) away from oxidizing agents. Use amber glass vials to prevent photodegradation .
  • Hazard Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How does the sulfonyl-piperazine moiety influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the 4-methylpiperazine contributes to basicity and target engagement (e.g., kinase or GPCR interactions) .
  • Analog studies show that replacing the methyl group with bulkier substituents reduces bioavailability but increases selectivity for fungal CYP450 enzymes (e.g., ketoconazole derivatives) .
    • Table 1 : Activity of Structural Analogs
SubstituentTarget Affinity (IC₅₀, nM)Solubility (mg/mL)
4-Methylpiperazine120 ± 150.45
4-Ethylpiperazine95 ± 100.32
Piperidine (no N-methyl)>5000.12

Q. What computational strategies predict target interactions for this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to tyrosine kinases (e.g., EGFR). The sulfonyl group forms hydrogen bonds with Lys721, while the acetylphenyl moiety occupies a hydrophobic pocket .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes in the piperazine ring .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antifungal activity .

Q. How can researchers resolve contradictions in synthetic yields or analytical data?

  • Case Study : Discrepancies in Friedel-Crafts acylation yields (50–81% across studies) :

  • Root Cause Analysis : Variable Lewis acid activity (e.g., AlCl³ vs. FeCl³) or moisture contamination.
  • Resolution : Optimize catalyst activation (e.g., dry AlCl³ under vacuum) and use anhydrous solvents. Validate purity via orthogonal methods (e.g., NMR + HPLC) .
    • Data Validation : Cross-check spectroscopic data with reference libraries (e.g., NIST Chemistry WebBook) .

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